molecular formula C11H6ClN3 B3088871 3-(2-Chloropyrimidin-4-yl)benzonitrile CAS No. 1187660-05-4

3-(2-Chloropyrimidin-4-yl)benzonitrile

Cat. No.: B3088871
CAS No.: 1187660-05-4
M. Wt: 215.64 g/mol
InChI Key: YROBKVCHGQWYQM-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)benzonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a benzonitrile group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-14-5-4-10(15-11)9-3-1-2-8(6-9)7-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROBKVCHGQWYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2-chloropyrimidine with benzonitrile under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom in 2-chloropyrimidine is replaced by the benzonitrile group. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Chloropyrimidin-4-yl)benzonitrile with structurally analogous pyrimidine derivatives, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences Synthetic Relevance
3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile C₁₂H₈ClN₃ 229.67 1292317-91-9 Methyl group at pyrimidine 6-position Enhanced steric hindrance; potential modulation of binding affinity in drug design
3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile C₁₂H₈ClN₃ 229.67 1292317-92-0 Methyl group at pyrimidine 5-position Altered electronic effects due to methyl proximity to chlorine
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile C₁₂H₇Cl₂N₃ 264.11 927679-36-5 Dichloro substitution; methylene linker Increased halogen density may improve stability or reactivity in cross-coupling reactions
4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile C₁₇H₁₁ClN₄ 306.75 Not provided Amino linkage instead of nitrile; phenyl substituent Used in amination reactions for ABCG2 inhibitors

Key Observations:

Substituent Position Effects: Methyl groups at pyrimidine 5- or 6-positions (e.g., 1292317-91-9 vs. 1292317-92-0) influence steric and electronic profiles. The 6-methyl derivative may hinder nucleophilic attack at the adjacent chlorine, whereas the 5-methyl variant could alter resonance stabilization .

Functional Group Variations: Replacement of the benzonitrile group with an amino moiety (e.g., 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile) shifts reactivity toward electrophilic aromatic substitution, as seen in ABCG2 inhibitor synthesis .

Synthetic Utility :

  • Chlorine at the pyrimidine 2-position facilitates nucleophilic displacement, enabling modular derivatization (e.g., amination, alkoxylation) .
  • Nitrile groups offer versatility in click chemistry or further functionalization via hydrolysis to carboxylic acids .

Biological Activity

3-(2-Chloropyrimidin-4-yl)benzonitrile is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound has been studied for its potential applications as an enzyme inhibitor and its role in various therapeutic areas, including antiviral and anticancer activities.

  • Molecular Formula : C12H8ClN
  • Molecular Weight : 215.64 g/mol
  • Structure : The compound consists of a chlorinated pyrimidine ring attached to a benzonitrile moiety, which allows it to interact with various biological targets.

Target Enzymes

This compound is known to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), similar to rilpivirine. Its mechanism involves:

  • Inhibition of HIV-1 Reverse Transcriptase : By binding to the reverse transcriptase enzyme, it disrupts the HIV replication cycle, preventing the virus from multiplying.

Other Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial and Antifungal : It has been found effective against various pathogens, suggesting potential as an antimicrobial agent.
  • Antitumor Activity : Studies have shown that it can inhibit tumor cell proliferation, indicating its use in cancer therapy.
  • DNA Topoisomerase II Inhibition : This action is crucial for DNA replication and repair processes, making it a candidate for further cancer research.

In Vitro Studies

  • Enzyme Inhibition :
    • This compound demonstrated significant inhibition of specific enzymes associated with disease pathways. For instance, it showed promising results against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
  • Antimicrobial Activity :
    • The compound has exhibited broad-spectrum antimicrobial effects. In studies involving various bacterial and fungal strains, it was noted to possess both bactericidal and fungicidal properties.
  • Antitumor Effects :
    • In cellular assays, this compound was shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for these effects were significantly lower than those of standard chemotherapeutic agents.

Case Studies

StudyFindings
Study on HIV Inhibition Demonstrated that this compound inhibits HIV-1 reverse transcriptase with an IC50 value comparable to established NNRTIs.
Antimicrobial Evaluation Showed effectiveness against multi-drug resistant strains of bacteria and fungi, indicating its potential in treating infections that are difficult to manage with current antibiotics.
Antitumor Research Reported significant reduction in tumor growth in xenograft models when treated with the compound, highlighting its therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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